(Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(4-(benzyloxy)phenyl)-N’-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms. The presence of benzyloxy and bromobenzylidene groups adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-(benzyloxy)phenyl)-N’-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole core, followed by the introduction of the benzyloxy and bromobenzylidene groups through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-(benzyloxy)phenyl)-N’-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-(benzyloxy)phenyl)-N’-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (Z)-3-(4-(benzyloxy)phenyl)-N’-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific molecular targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(4-(benzyloxy)phenyl)-N’-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-(benzyloxy)phenyl)-N’-(3-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
- (Z)-3-(4-(benzyloxy)phenyl)-N’-(3-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide
- (Z)-3-(4-(benzyloxy)phenyl)-N’-(3-iodobenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets (Z)-3-(4-(benzyloxy)phenyl)-N’-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide apart from similar compounds is the presence of the bromobenzylidene group. This group can significantly influence the compound’s reactivity and interactions with other molecules, making it unique in its class.
Properties
Molecular Formula |
C24H19BrN4O2 |
---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
N-[(Z)-(3-bromophenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19BrN4O2/c25-20-8-4-7-18(13-20)15-26-29-24(30)23-14-22(27-28-23)19-9-11-21(12-10-19)31-16-17-5-2-1-3-6-17/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15- |
InChI Key |
IDBHAKLWXREEEK-YSMPRRRNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C\C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.